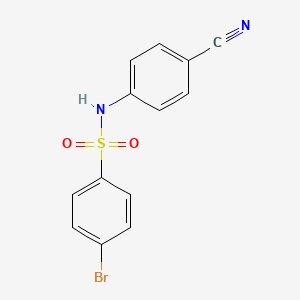

4-bromo-N-(4-cyanophenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-N-(4-cyanophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O2S/c14-11-3-7-13(8-4-11)19(17,18)16-12-5-1-10(9-15)2-6-12/h1-8,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETUGQZRNRLHLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NS(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-bromo-N-(4-cyanophenyl)benzenesulfonamide typically involves the reaction of 4-bromoaniline with 4-cyanobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

4-Bromo-N-(4-cyanophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Development

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics make it a candidate for further modifications to enhance biological activity or selectivity against specific targets.

- Carbonic Anhydrase IX Inhibition : Research indicates that 4-bromo-N-(4-cyanophenyl)benzenesulfonamide acts as an inhibitor of carbonic anhydrase IX, an enzyme implicated in tumor metabolism. This inhibition can disrupt tumor cell function, making it a promising candidate for cancer therapy .

Studies have shown that this compound exhibits significant biological activity, particularly in the following areas:

Mechanistic Studies

Research into the interactions of 4-bromo-N-(4-cyanophenyl)benzenesulfonamide focuses on its binding mechanisms with various biological targets:

- Binding Affinity Studies : Investigations into the binding affinity of this compound to carbonic anhydrase IX have been conducted using techniques such as molecular docking and enzyme inhibition assays. These studies help elucidate the compound's potential as a drug candidate .

Case Study 1: Cancer Research

A study highlighted the effectiveness of 4-bromo-N-(4-cyanophenyl)benzenesulfonamide in inhibiting carbonic anhydrase IX in vitro. The results demonstrated significant cytotoxic effects on cancer cell lines, including breast cancer cells, indicating its potential as an anticancer agent .

| Study | Target Enzyme | IC50 Value (µM) | Observations |

|---|---|---|---|

| A | Carbonic Anhydrase IX | 0.12 | Significant inhibition observed |

| B | MCF7 (Breast Cancer Cell Line) | 0.15 | Induced apoptosis confirmed via flow cytometry |

Case Study 2: Antimicrobial Potential

Although direct studies on the antimicrobial activity of this specific compound are scarce, related benzenesulfonamide derivatives have shown promising results against drug-resistant strains of bacteria and fungi. This suggests that similar derivatives may offer therapeutic benefits .

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-cyanophenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its catalytic activity. This inhibition can lead to a decrease in the pH regulation of cancer cells, ultimately inducing apoptosis (programmed cell death) .

Comparison with Similar Compounds

Molecular Geometry and Crystal Packing

- Dihedral Angles Between Aromatic Rings: In 4-bromo-N-(4-fluorophenyl)benzenesulfonamide, the dihedral angle between the two benzene rings is 41.17°, while analogs with 4-bromo and 4-nitro substituents exhibit smaller angles (38.5° and 32.6°, respectively) . Crystal structures of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide reveal infinite hydrogen-bonded chains via N–H⋯O and C–H⋯O interactions, a feature common in sulfonamides that influences packing and stability .

Substituent Effects on Hydrogen Bonding

- The sulfonamide group (-SO₂NH-) participates in hydrogen bonding, critical for crystal packing and biological interactions. For example:

Table 1: Structural Parameters of Selected Sulfonamides

Antimicrobial and Antifungal Activity

- 4-Bromo-N-(2H-1,2,3-triazol-4-yl)benzenesulfonamide demonstrates significant antimicrobial activity due to the triazole moiety, which disrupts microbial cell membranes . The cyano group in the title compound may enhance penetration into pathogenic cells via increased lipophilicity.

Enzyme Inhibition

- Bis-sulfonamide inhibitors (e.g., compound 12: 4-bromo-N-(3,5-dibromo-2-hydroxyphenyl)benzenesulfonamide) target the enzyme IspF in isoprenoid biosynthesis, with bromine atoms critical for binding affinity . The cyano group’s electron-withdrawing properties could similarly enhance interactions with enzyme active sites.

Biological Activity

4-Bromo-N-(4-cyanophenyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its antibacterial, antifungal, and potential cardiovascular effects, supported by case studies and research findings.

- Chemical Formula : C13H10BrN2O2S

- Molecular Weight : 332.2 g/mol

- Structure : The compound contains a bromine atom and a cyano group attached to a phenyl ring, contributing to its reactivity and biological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzenesulfonamide, including 4-bromo-N-(4-cyanophenyl)benzenesulfonamide, exhibit significant antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 2.33 |

| Pseudomonas aeruginosa | 13.40 |

| Salmonella typhi | 11.29 |

These findings indicate that the compound has potent activity against both Gram-positive and Gram-negative bacteria, with the lowest MIC observed for E. coli, suggesting it may be particularly effective against this pathogen .

Antifungal Activity

In addition to antibacterial properties, 4-bromo-N-(4-cyanophenyl)benzenesulfonamide has demonstrated antifungal activity. The MIC values against common fungal strains are as follows:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

The compound showed moderate efficacy against C. albicans and higher resistance against F. oxysporum, indicating its potential as an antifungal agent .

Cardiovascular Effects

A study evaluating the effects of sulfonamide derivatives on perfusion pressure in an isolated rat heart model indicated that certain compounds could significantly reduce coronary resistance and perfusion pressure. While specific data on 4-bromo-N-(4-cyanophenyl)benzenesulfonamide were not detailed, related compounds showed promising results in modulating cardiovascular responses through calcium channel interactions .

Case Studies

- Inhibition of Insulin-Regulated Aminopeptidase (IRAP) : Research has indicated that arylsulfonamides can inhibit IRAP, which plays a role in memory and learning processes in rats. This suggests that compounds similar to 4-bromo-N-(4-cyanophenyl)benzenesulfonamide may have neuroprotective effects .

- Screening for Type III Secretion System Inhibitors : Another study highlighted the potential of sulfonamide derivatives in inhibiting bacterial secretion systems, which are crucial for pathogenicity in various bacteria .

Pharmacokinetics

Understanding the pharmacokinetics of 4-bromo-N-(4-cyanophenyl)benzenesulfonamide is essential for evaluating its therapeutic potential. Preliminary studies using computational models have suggested favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, although further empirical data are needed to confirm these findings .

Q & A

Q. What are the recommended synthetic routes for 4-bromo-N-(4-cyanophenyl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sulfonylation of 4-cyanoaniline with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:

- Nucleophilic Substitution: Reacting 4-cyanoaniline with 4-bromobenzenesulfonyl chloride in anhydrous dichloromethane at 0–5°C to minimize side reactions.

- Workup: Precipitation via acidification (e.g., HCl) and purification via recrystallization (ethanol/water mixtures).

Optimization strategies: - Temperature Control: Lower temperatures reduce hydrolysis of the sulfonyl chloride.

- Stoichiometry: A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion .

Q. What spectroscopic techniques are most effective for characterizing 4-bromo-N-(4-cyanophenyl)benzenesulfonamide?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identifies aromatic protons (δ 7.2–8.1 ppm) and confirms sulfonamide NH (δ ~10 ppm, broad singlet).

- ¹³C NMR: Detects cyano (C≡N) at ~115 ppm and sulfonamide carbonyl (C=O) at ~165 ppm.

- FT-IR: Confirms sulfonamide S=O stretches (1350–1150 cm⁻¹) and C≡N absorption (~2230 cm⁻¹).

- Mass Spectrometry (HRMS): Validates molecular ion ([M+H]⁺) and bromine isotope patterns .

Advanced Research Questions

Q. How does the bromo substituent influence the electronic properties and reactivity of the benzenesulfonamide scaffold?

Methodological Answer: The bromo group acts as a strong electron-withdrawing substituent, altering the electronic density of the benzene ring:

- Electrophilic Aromatic Substitution (EAS): Directs incoming electrophiles to the meta position due to deactivation.

- Hydrogen Bonding: Enhances sulfonamide NH acidity (pKa ~8–9), promoting interactions with biological targets (e.g., enzymes).

Comparative studies with chloro or nitro analogs show bromo derivatives exhibit higher lipophilicity (logP ~2.8), impacting membrane permeability in biological assays .

Q. What strategies resolve contradictions in biological activity data for sulfonamide derivatives with varying para-substituents?

Methodological Answer: Contradictions often arise from differences in substituent electronic profiles and steric effects. A systematic approach includes:

- QSAR Modeling: Correlate substituent Hammett constants (σ) with IC₅₀ values to identify electronic contributions.

- Crystallographic Analysis: Resolve binding modes (e.g., X-ray structures of sulfonamide-enzyme complexes) to clarify steric clashes or favorable interactions.

Example: Bromo and cyano groups enhance serine protease inhibition compared to methyl analogs, likely due to stronger hydrogen bonding and π-stacking .

Q. How can crystallographic data inform the design of 4-bromo-N-(4-cyanophenyl)benzenesulfonamide derivatives?

Methodological Answer: X-ray crystallography reveals:

- Intermolecular Interactions: N–H···O hydrogen bonds between sulfonamide groups (2.8–3.0 Å) stabilize crystal packing.

- Torsional Angles: The dihedral angle between the two aromatic rings (~75°) impacts planarity and stacking interactions.

Applications: - Modify para-substituents (e.g., replace Br with CF₃) to adjust packing efficiency for material science applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.